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molecular formula C21H17Br2Cl2N5O2 B1261310 Cyclaniliprole CAS No. 1031756-98-5

Cyclaniliprole

Cat. No. B1261310
M. Wt: 602.1 g/mol
InChI Key: RAMUASXTSSXCMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08115006B2

Procedure details

0.45 g of anhydrous sodium sulfate was added to a mixed solution comprising 0.23 g of 2-amino-3-bromo-5-chloro-N-(1-cyclopropylethyl)benzamide, 0.27 g of phenyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate and 5 ml of dimethyl sulfoxide at room temperature, and 0.16 g of potassium tert-butoxide was added, followed by reaction for one hour. Then, the reaction liquid was slowly added to water. The mixed liquid was subjected to extraction with ethyl acetate, and the organic layer was washed with a sodium chloride aqueous solution and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, and the residue was purified by silica gel column chromatography (eluent: n-hexane/ethyl acetate=8/2 to 4/6) to obtain 0.24 g of the desired product.
Quantity
0.45 g
Type
reactant
Reaction Step One
Name
2-amino-3-bromo-5-chloro-N-(1-cyclopropylethyl)benzamide
Quantity
0.23 g
Type
reactant
Reaction Step Two
Name
phenyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate
Quantity
0.27 g
Type
reactant
Reaction Step Three
Quantity
0.16 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
S([O-])([O-])(=O)=O.[Na+].[Na+].[NH2:8][C:9]1[C:22]([Br:23])=[CH:21][C:20]([Cl:24])=[CH:19][C:10]=1[C:11]([NH:13][CH:14]([CH:16]1[CH2:18][CH2:17]1)[CH3:15])=[O:12].[Br:25][C:26]1[CH:30]=[C:29]([C:31](OC2C=CC=CC=2)=[O:32])[N:28]([C:40]2[C:45]([Cl:46])=[CH:44][CH:43]=[CH:42][N:41]=2)[N:27]=1.CC(C)([O-])C.[K+]>O.CS(C)=O>[Br:25][C:26]1[CH:30]=[C:29]([C:31]([NH:8][C:9]2[C:10]([C:11](=[O:12])[NH:13][CH:14]([CH:16]3[CH2:18][CH2:17]3)[CH3:15])=[CH:19][C:20]([Cl:24])=[CH:21][C:22]=2[Br:23])=[O:32])[N:28]([C:40]2[C:45]([Cl:46])=[CH:44][CH:43]=[CH:42][N:41]=2)[N:27]=1 |f:0.1.2,5.6|

Inputs

Step One
Name
Quantity
0.45 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Two
Name
2-amino-3-bromo-5-chloro-N-(1-cyclopropylethyl)benzamide
Quantity
0.23 g
Type
reactant
Smiles
NC1=C(C(=O)NC(C)C2CC2)C=C(C=C1Br)Cl
Step Three
Name
phenyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate
Quantity
0.27 g
Type
reactant
Smiles
BrC1=NN(C(=C1)C(=O)OC1=CC=CC=C1)C1=NC=CC=C1Cl
Step Four
Name
Quantity
0.16 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
5 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
followed by reaction for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Then, the reaction liquid
EXTRACTION
Type
EXTRACTION
Details
The mixed liquid was subjected to extraction with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with a sodium chloride aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (eluent: n-hexane/ethyl acetate=8/2 to 4/6)

Outcomes

Product
Name
Type
product
Smiles
BrC1=NN(C(=C1)C(=O)NC1=C(C=C(C=C1C(NC(C)C1CC1)=O)Cl)Br)C1=NC=CC=C1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.24 g
YIELD: CALCULATEDPERCENTYIELD 55.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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